molecular formula C13H13F3N2O2S B2434910 N-ethyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 380470-98-4

N-ethyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No. B2434910
CAS RN: 380470-98-4
M. Wt: 318.31
InChI Key: BGRJZNRXCULTBB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

A related compound, 6-trifluoromethyl-substituted, was synthesized via a [3+2] cycloaddition reaction of ethyl cyanocarboxylate .

Scientific Research Applications

Antifungal Activity

A study by Gupta and Wagh (2006) synthesized a series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds, which were tested for their antifungal activity against several pathogens. These compounds showed appreciable activity, suggesting their potential as antifungal agents (G. Gupta & S. Wagh, 2006).

Antitumor Activity

Albratty, El-Sharkawy, and Alam (2017) reported on the synthesis and antitumor activity of novel derivatives including thiophene, pyrimidine, coumarin, pyrazole, and pyridine. These compounds exhibited promising inhibitory effects on different cell lines, highlighting their potential in cancer treatment (M. Albratty, K. El-Sharkawy, & Shamsher Alam, 2017).

Photovoltaic Efficiency and Ligand-Protein Interactions

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, exploring their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their research indicated good light harvesting efficiency and free energy of electron injection, suggesting applications in photovoltaic cells. Additionally, molecular docking studies on Cyclooxygenase 1 (COX1) showed that these compounds could have significant biological interactions (Y. Mary et al., 2020).

Receptor Antagonism

Firooznia et al. (2011) discovered benzothiazole-based adenosine A2B receptor antagonists with improved A2A selectivity. This research provides insights into the design of novel selective A(2B) antagonists, demonstrating the therapeutic potential of these compounds in modulating adenosine receptor activity (F. Firooznia et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) .

Mode of Action

The compound acts as a non-competitive antagonist of the GABACl . This means it binds to a site on the GABACl that is distinct from the active site, altering the channel’s conformation and preventing it from opening in response to GABA. This disrupts the normal functioning of the mites, leading to their death .

Biochemical Pathways

Given its mode of action, it likely impacts pathways involving gaba signaling in mites .

Pharmacokinetics

Its molecular formula isC13H13F3N2O2S and it has an average mass of 318.315 Da . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The compound’s action results in the death of mites, including those that cause Demodex blepharitis . It is also active against insects, ticks, and lice .

properties

IUPAC Name

N-ethyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2S/c1-2-17-11(19)6-10-12(20)18-8-5-7(13(14,15)16)3-4-9(8)21-10/h3-5,10H,2,6H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRJZNRXCULTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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